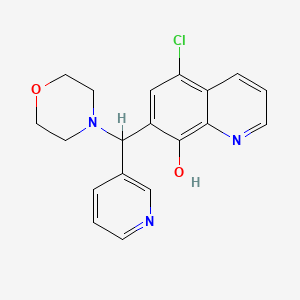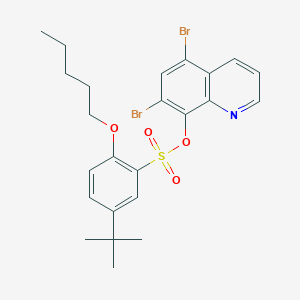![molecular formula C16H13Cl2NO3 B2566777 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid CAS No. 1396980-63-4](/img/structure/B2566777.png)
2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3,4-Dichlorobenzoyl)amino]acetic acid” and “2-[(3,4-Dichlorobenzoyl)amino]benzoic acid” are organic compounds. They have the molecular formula C14H9Cl2NO3 and a molecular weight of 310.139 . These compounds are part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are not well-documented .科学的研究の応用
1. Molecular Machines
A study by Biagini et al. (2020) investigated the use of 2-cyano-2-phenylpropanoic acid, a product of aminolysis and closely related to 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid, as a fuel for acid-base driven molecular machines. This research highlights the potential for these compounds in operating autonomous molecular machines.
2. Synthesis of β-Hydroxy-α-Amino Acids
In the field of organic chemistry, Davies et al. (2013) demonstrated the synthesis of diastereoisomers of 2-amino-3-hydroxy-3-phenylpropanoic acid from α-hydroxy-β-amino esters. This study indicates the potential application of such compounds in the synthesis of complex organic molecules.
3. Dipeptide Synthesis
Ezawa et al. (2017) used 3-phenylpropanoic acid in the ecological green synthesis of dipeptides. This research points towards the environmentally friendly applications of such compounds in peptide chemistry.
4. C–H Bond Cross-Coupling
Research by Wan et al. (2013) on meta-C–H arylation and methylation of 3-phenylpropanoic acid demonstrates its utility in advanced organic synthesis techniques like cross-coupling of C–H bonds.
5. Optical Activity Studies
Shiraiwa et al. (2003) conducted research on the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, showcasing the compound's relevance in studies involving chirality and optical activity.
6. Peptide Modification
Ni et al. (2015) synthesized a novel amino acid derivative, 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, demonstrating its application in peptide modification and live cell labeling (Ni et al., 2015).
7. Amino Amide Salts Synthesis
Avila-Montiel et al. (2015) synthesized various amino amides, including derivatives of 3-phenylpropanoic acid, indicating its utility in creating complex organic salts with potential applications in various fields.
8. Biosynthesis in Microorganisms
Kang et al. (2012) used 3-phenylpropanoic acid derivatives in the artificial biosynthesis of phenylpropanoic acids in Escherichia coli, suggesting applications in pharmaceuticals and food ingredients (Kang et al., 2012).
9. Pharmacological Activity Studies
Vasil'eva et al. (2016) explored β-substituted γ-aminobutyric acid derivatives, including 4-amino-3phenylbutanoic acid, for their pharmacological activities, illustrating the compound's relevance in medical research.
10. Thermodynamics in Aqueous Solutions
Pal & Chauhan (2011) conducted a study on the thermodynamics of amino acids, including 2-amino-3-phenylpropanoic acid, in aqueous saccharide solutions, which is essential for understanding protein stabilization.
11. Asymmetric Synthesis
Avenoza et al. (2000) achieved the asymmetric synthesis of quaternary α-amino acids including 2-amino-3-hydroxy-2-methyl-3-phenylpropanoic acids, showing its significance in stereoselective synthesis.
12. Antifungal Peptide Research
Flores-Holguín et al. (2019) used a derivative of 2-amino-3-phenylpropanoic acid in the study of new antifungal tripeptides, indicating its potential in drug design and bioactivity studies.
13. Crystal Structure Analysis
Kumar et al. (2017) synthesized and analyzed the crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, showcasing its importance in crystallography and structural chemistry.
14. Inhibitor Synthesis for Pharmacological Studies
Maleki et al. (2019) synthesized carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid as an inhibitor for pharmacological studies, indicating its role in understanding drug mechanisms.
15. Isocyanate Derivatives Synthesis
Tsai et al. (2003) synthesized methyl (S)-2-isocyanato-3-phenylpropanoate, a derivative of this compound, highlighting its use in creating complex isocyanates.
16. Tetrazole-Containing Derivatives
Putis et al. (2008) worked on tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, demonstrating its application in synthesizing novel compounds with potential pharmacological uses.
17. Synthesis of Arylaliphatic Aminopropanols
Agababyan et al. (2013) synthesized arylaliphatic aminopropanols containing 3-phenylpropanoic acid fragments, exploring their anti-inflammatory and anticonvulsive activities.
18. Phenylpropanoids in Plants
Deng & Lu (2017) studied the biosynthesis and regulation of phenylpropanoids, including derivatives of 3-phenylpropanoic acid, highlighting their importance in plant biology and human health.
Safety and Hazards
特性
IUPAC Name |
2-[(3,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-12-7-6-11(9-13(12)18)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVWQKUYRUNANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methoxyethyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2566699.png)
![1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B2566700.png)
![N-(4-fluorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2566701.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2566703.png)
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2566704.png)
![6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2566705.png)
![Cyclohexyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2566706.png)

![4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2566710.png)
![(E)-4-(Dimethylamino)-N-[1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-enamide](/img/structure/B2566713.png)
![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)